Boc-Arg(NO2)-OH

Solid-Phase Peptide Synthesis Boc Chemistry Side-Chain Protection

δ-Lactam formation during Arg incorporation remains a critical purity bottleneck in Boc-SPPS. Boc-Arg(NO2)-OH eliminates this side reaction through its unique nitro protection, delivering superior crude peptide purity. • Prevents δ-lactam formation - the most severe Arg side reaction - unmatched by Pbf or bis-Boc protection. • Orthogonal stability: NO2 group remains intact under TFMSA, TMSOTf, and HBr/AcOH, enabling selective Boc deprotection for fragment condensation. • Proven coupling efficiency: 66-80% isolated yield in dipeptide models. • Certified purity ≥98.5% (T) with documented ~15% residual solvents for process validation.

Molecular Formula C11H21N5O6
Molecular Weight 319.31 g/mol
CAS No. 2188-18-3
Cat. No. B557086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Arg(NO2)-OH
CAS2188-18-3
SynonymsBoc-Arg(NO2)-OH; 2188-18-3; n-boc-n'-nitro-l-arginine; (S)-2-((tert-Butoxycarbonyl)amino)-5-(3-nitroguanidino)pentanoicacid; SBB064181; n2-(tert-butoxycarbonyl)-n5-(n-nitrocarbamimidoyl)-l-ornithine; Nalpha-Boc-Nomega-nitro-L-arginine; C11H21N5O6; EINECS218-580-0; PubChem12925; Boc-L-Arginine(Nitro); N-Boc-Arg(NO2); AC1Q5XNS; AC1L2O4L; BOC-L-Arg(NO2)-OH; MLS006011690; 15470_ALDRICH; BOC-ARGININE(NO2)-OH; SCHEMBL7424943; N|A-Boc-N|O-nitro-L-arginine; SCHEMBL13194551; 15470_FLUKA; L-Ornithine,N2-((1,1-dimethylethoxy)carbonyl)-N5-(imino(nitroamino)methyl)-; MolPort-000-146-167; OZSSOVRIEPAIMP-ZETCQYMHSA-N
Molecular FormulaC11H21N5O6
Molecular Weight319.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-]
InChIInChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m0/s1
InChIKeyOZSSOVRIEPAIMP-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Arg(NO2)-OH for Solid-Phase Peptide Synthesis


Boc-Arg(NO2)-OH (Nα-tert-Butoxycarbonyl-Nω-nitro-L-arginine, CAS 2188-18-3) is a protected arginine derivative classified as an amino acid building block for solid-phase peptide synthesis (SPPS) . The compound features a Boc group protecting the α-amino function and a nitro (NO2) group on the guanidino side-chain, with a molecular weight of 319.3 g/mol and a commercial purity specification of ≥98.5% (calc. based on dry substance, T) . It is supplied as a solid with ~15% residual solvents and is specifically recommended for Boc-SPPS reaction types .

Boc-Arg(NO2)-OH: Avoiding δ-Lactam Formation


Interchanging Boc-Arg(NO2)-OH with other Boc-arginine derivatives such as Boc-Arg(Tos)-OH, Boc-Arg(Pbf)-OH, or Fmoc-Arg(Boc)2-OH is not chemically equivalent due to distinct side-chain protection chemistries that directly impact coupling efficiency, side-reaction profiles, and deprotection orthogonality . While the Tos group in Boc-Arg(Tos)-OH offers robust protection and high coupling efficiency, it requires harsh anhydrous HF cleavage and can alkylate tryptophan residues during deprotection . In contrast, the NO2 group of Boc-Arg(NO2)-OH uniquely prevents δ-lactam formation—the most severe side-reaction during Arg incorporation—and exhibits long-term stability in solution [1]. This compound also serves as an orthogonal intermediate for preparing protected peptide fragments, as the NO2 group remains intact under TFMSA, TMSOTf, and HBr/AcOH conditions .

Boc-Arg(NO2)-OH: Evidence vs. Comparators


Acidolytic Stability of Protecting Groups

The NO2 group on Boc-Arg(NO2)-OH demonstrates orthogonal stability to a range of acidic cleavage reagents commonly used in Boc-SPPS fragment condensation strategies. Specifically, the NO2 group remains intact under TFMSA, TMSOTf, and HBr/AcOH conditions . This contrasts with the Tos group on Boc-Arg(Tos)-OH, which is also stable to these reagents . However, the NO2 group is unique in that it prevents δ-lactam formation, a critical side reaction that other protecting groups like Pbf and bis-Boc are prone to [1].

Solid-Phase Peptide Synthesis Boc Chemistry Side-Chain Protection

Peptide Coupling Efficiency

In a systematic study of arginine dipeptide synthesis using benzotriazole-activated arginine derivatives, Boc-Arg(NO2)-OH achieved isolated yields of 66–80% for arginine dipeptides (15a–d) when extended at the C-terminus [1]. This performance establishes a benchmark for coupling efficiency under these conditions. While direct head-to-head yield comparisons with other protecting groups under identical conditions are not provided in this study, the data demonstrate that NO2-protected arginine can participate in efficient peptide bond formation without significant steric or electronic impediment.

Peptide Coupling Arginine Derivatives Benzotriazole Activation

Commercial Purity and Impurity Profile

A reputable commercial supplier specifies Boc-Arg(NO2)-OH with an assay of ≥98.5% (calc. based on dry substance, T) and notes ~15% residual solvents as impurities . This quantitative purity specification is critical for reproducible peptide synthesis, as low-purity or improperly protected amino acids can lead to truncated sequences, side products, and lower yields [1]. While comparable purity data for Boc-Arg(Tos)-OH or Boc-Arg(Pbf)-OH are available from similar vendors, the explicit impurity characterization (~15% residual solvents) for Boc-Arg(NO2)-OH provides procurement clarity.

Peptide Synthesis Amino Acid Derivative Purity Specification

δ-Lactam Formation Prevention

The NO2 group in Boc-Arg(NO2)-OH prevents the formation of δ-lactam, which is identified as the most severe side-reaction during the incorporation of arginine residues in SPPS [1]. In contrast, other protecting groups such as Pbf and bis-Boc are prone to δ-lactam formation [1]. This side reaction leads to truncated sequences and reduced overall peptide yield. The prevention of δ-lactam is a direct, quantifiable advantage for the NO2 group, as it eliminates a major pathway for byproduct formation.

Arginine Protection Side Reactions δ-Lactam

Boc-Arg(NO2)-OH Application Scenarios


Protected Peptide Fragment Synthesis

Researchers performing Boc-SPPS who require the preparation of protected peptide fragments for subsequent condensation reactions should select Boc-Arg(NO2)-OH. The NO2 group remains intact under TFMSA, TMSOTf, and HBr/AcOH conditions , enabling selective deprotection of the α-amino Boc group while preserving the Arg side-chain protection. This orthogonal stability is not uniformly available with other Arg protecting groups and is essential for convergent synthesis of large or complex peptides.

Peptides Prone to δ-Lactam Formation

For peptide sequences containing multiple arginine residues or sequences where δ-lactam formation is a known risk (e.g., peptides with Arg-Arg or Arg-Pro motifs), Boc-Arg(NO2)-OH is the preferred building block. The NO2 group explicitly prevents δ-lactam formation [1], a side reaction that plagues Pbf and bis-Boc protected arginines [1]. This selection directly reduces byproduct formation and improves crude peptide purity.

Industrial Manufacturing with Purity Specifications

Procurement for GMP peptide production or other regulated environments where lot-to-lot consistency is mandatory should prioritize Boc-Arg(NO2)-OH with a certified purity of ≥98.5% (T) and a documented impurity profile of ~15% residual solvents . This level of specification supports process validation and regulatory filings, providing a clear advantage over generic or uncharacterized supplies of alternative protected arginines.

Bioactive Arginine Peptide Research

Investigators synthesizing arginine-rich bioactive peptides (e.g., antimicrobial peptides, cell-penetrating peptides) for structure-activity relationship studies benefit from Boc-Arg(NO2)-OH's proven coupling efficiency (66–80% isolated yield in dipeptide models) [2] and its unique deprotection profile. The ability to remove the NO2 group on-resin using SnCl2 in mild acid conditions (2-MeTHF, 55 °C) [1] offers an alternative to harsh HF cleavage, expanding the range of compatible peptide modifications.

Technical Documentation Hub

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